

Initial Safety and Tolerability Profile of Zotiraciclib: A Technical Overview

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Compound of Interest		
Compound Name:	Zotiraciclib	
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Introduction

Zotiraciclib (formerly TG02) is an orally bioavailable, multi-kinase inhibitor with notable potency against cyclin-dependent kinase 9 (CDK9). Its mechanism of action involves the inhibition of transcriptional regulation by targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to the depletion of short-lived anti-apoptotic proteins, such as MYC and MCL-1, which are critical for tumor cell survival and proliferation. **Zotiraciclib** has demonstrated the ability to cross the blood-brain barrier, making it a promising therapeutic candidate for intracranial malignancies such as glioblastoma and other high-grade gliomas. This technical guide provides a comprehensive overview of the initial safety and tolerability profile of **Zotiraciclib**, drawing upon data from early-phase clinical trials.

Core Safety and Tolerability Findings from Phase I/Ib Clinical Trials

The initial safety and tolerability of **Zotiraciclib** have been evaluated in several Phase I and Phase Ib clinical trials, both as a monotherapy and in combination with other agents like temozolomide (TMZ) and radiotherapy. These studies have been crucial in determining the dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the overall safety profile of the drug.



Quantitative Analysis of Adverse Events

The following tables summarize the key quantitative safety data from prominent clinical trials investigating **Zotiraciclib**.

Table 1: Dose-Limiting Toxicities (DLTs) Observed in Zotiraciclib Clinical Trials

Clinical Trial	Patient Population	Combination Therapy	Zotiraciclib Dose	DLTs Observed
NCT02942264	Recurrent High- Grade Astrocytoma	Temozolomide	250 mg	Grade 4 Neutropenia, Grade 3 Alanine Transaminase Elevation, Grade 3 Fatigue, Grade 3 Diarrhea
EORTC 1608 STEAM	Newly Diagnosed Glioblastoma (Elderly)	Radiotherapy	150 mg	Grade 3 Seizure
EORTC 1608 STEAM	Newly Diagnosed Glioblastoma (Elderly)	Temozolomide	150 mg	Multiple Grade 1 Events
NCT05588141 (Phase 1)	Recurrent High- Grade Gliomas with IDH1/2 mutations	Monotherapy	200 mg	No DLTs observed in the initial safety cohort

Table 2: Treatment-Related Adverse Events in the NCT02942264 Study (**Zotiraciclib** + Temozolomide)



Adverse Event	Grade 1-2	Grade 3	Grade 4
Hematological			
Neutropenia	-	-	13 (24.5%)
Non-Hematological			
Fatigue	-	5 (9.4%)	-
Diarrhea	-	3 (5.6%)	-
Elevated Liver Enzymes	Common	Observed	-
Nausea	Common	-	-

Note: Detailed frequency data for all grades of all adverse events were not fully available in the reviewed literature. The table reflects the most frequently reported and clinically significant adverse events.

Table 3: Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of **Zotiraciclib**

Clinical Trial	Patient Population	Combination Therapy	MTD / RP2D
NCT02942264	Recurrent High-Grade Astrocytoma	Temozolomide	250 mg
EORTC 1608 STEAM	Newly Diagnosed Glioblastoma (Elderly)	Radiotherapy or Temozolomide	150 mg
NCT05588141 (Phase 1)	Recurrent High-Grade Gliomas with IDH1/2 mutations	Monotherapy	200 mg (RP2D)

Detailed Experimental Protocols



NCT02942264: Phase I Study in Recurrent High-Grade Astrocytomas

- Study Design: A Phase I, open-label, dose-escalation study to determine the MTD of
 Zotiraciclib in combination with two different schedules of temozolomide (dose-dense and
 metronomic)[1].
- Patient Population: Adult patients with recurrent anaplastic astrocytoma or glioblastoma who had progressed after standard treatment[1].
- Dosing Regimen: Zotiraciclib was administered orally in escalating dose cohorts.
 Temozolomide was administered either in a dose-dense (7 days on/7 days off) or a metronomic (daily) schedule[1].
- Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the first cycle of treatment.

EORTC 1608 STEAM: Phase Ib Trial in Newly Diagnosed Glioblastoma

- Study Design: A Phase Ib, open-label, non-randomized trial with three parallel groups to
 determine the MTD of **Zotiraciclib** in combination with radiotherapy or temozolomide in
 elderly patients and to explore its single-agent activity in recurrent glioblastoma.
- Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype glioblastoma or anaplastic astrocytoma, and patients with recurrent glioblastoma after standard chemoradiotherapy.
- Dosing Regimen: In the MTD-finding arms, **Zotiraciclib** was administered in escalating doses alongside either hypofractionated radiotherapy or temozolomide. In the single-agent arm, **Zotiraciclib** was administered as a monotherapy.
- Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, graded using CTCAE.



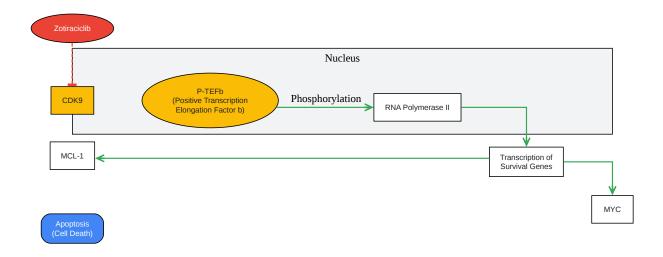
NCT05588141: Phase I/II Study in Recurrent Gliomas with IDH Mutations

- Study Design: A Phase I/II, open-label study to evaluate the safety, tolerability, and preliminary efficacy of **Zotiraciclib** as a single agent. The Phase I portion focused on determining the recommended Phase 2 dose (RP2D).
- Patient Population: Patients with recurrent high-grade gliomas harboring IDH1 or IDH2 mutations.
- Dosing Regimen: Zotiraciclib was administered orally as a monotherapy in escalating dose cohorts in the Phase I part.
- Safety Assessment: The safety and tolerability were the primary endpoints of the Phase I portion, with adverse events monitored and graded using CTCAE.

Visualizing Mechanisms and Workflows Signaling Pathway of Zotiraciclib

Zotiraciclib's primary mechanism of action is the inhibition of CDK9, a critical kinase in the regulation of transcription. By inhibiting CDK9, **Zotiraciclib** prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream reduction in the transcription of key survival proteins.





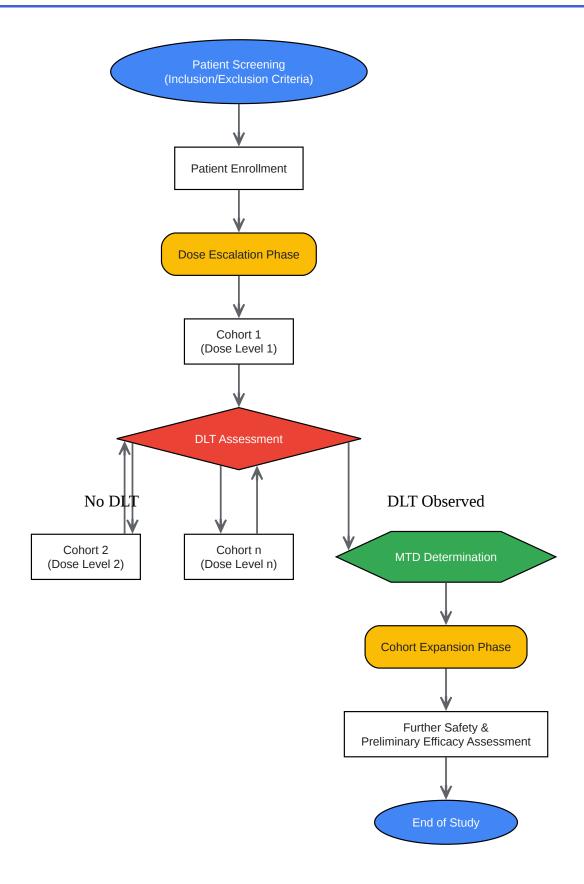
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Caption: **Zotiraciclib** inhibits CDK9, leading to reduced transcription of survival proteins and subsequent apoptosis.

Experimental Workflow for a Phase I Dose-Escalation Study

The typical workflow for a Phase I clinical trial of a new drug like **Zotiraciclib** involves a dose-escalation phase to determine the MTD, followed by a cohort expansion at the MTD to further evaluate safety and preliminary efficacy.





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Caption: A typical Phase I dose-escalation and cohort expansion workflow for a new oncology drug.

Conclusion

The initial safety and tolerability profile of **Zotiraciclib**, established through early-phase clinical trials, indicates a manageable safety profile with predictable and generally reversible dose-limiting toxicities. The most common and significant adverse events include neutropenia, gastrointestinal toxicities (diarrhea and nausea), fatigue, and elevated liver enzymes. The maximum tolerated dose varies depending on the patient population and whether it is administered as a monotherapy or in combination with other treatments. These findings have guided the determination of the recommended Phase 2 dose and have paved the way for further clinical investigation of **Zotiraciclib** in patients with high-grade gliomas and other malignancies. Ongoing and future studies will continue to refine the understanding of its safety profile and establish its efficacy in larger patient populations.

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References

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